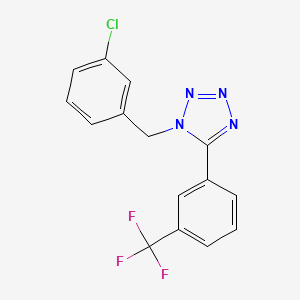

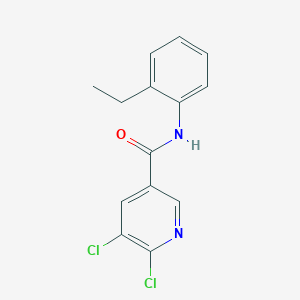

![molecular formula C21H19N3O2S B2477674 N-苯甲酰基-2-(5-氧代-3,5-二氢-2H-噻唑并[3,2-a]嘧啶-3-基)乙酰胺 CAS No. 946211-39-8](/img/structure/B2477674.png)

N-苯甲酰基-2-(5-氧代-3,5-二氢-2H-噻唑并[3,2-a]嘧啶-3-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-benzhydryl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide, also known as BZTP, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. BZTP is a thiazolopyrimidine derivative that has been synthesized using various methods and has shown promising results in various biochemical and physiological studies.

科学研究应用

合成应用

稠合噻唑并[3,2-a]嘧啶酮的合成

- 该化合物已作为环状稠合噻唑并[3,2-a]嘧啶酮产物形成研究的一部分进行合成。该合成涉及双亲电砌块,例如 2-氯-N-苯基乙酰胺,通过消除苯胺等副产物的途径生成目标化合物。该过程得到分析和光谱研究的支持,证实了反应产物的结构 (Janardhan 等人,2014).

药理应用

抗癌和抗炎活性

- 具有噻唑并[3,2-a]嘧啶酮骨架的化合物已被评估其抗癌和抗炎活性。例如,合成了 N-(1,3-苯并噻唑-2-基)-2-[4-(5-氰基-6-亚氨基-2-氧代1,2,3,4-四氢嘧啶 4-基)哌嗪-1-基]乙酰胺的衍生物,并显示出显着的体外抗炎活性。这表明这些衍生物有潜力进一步发展为抗癌和抗炎特性 (Ghule 等人,2013).

抗菌活性

- 合成了新型噻吩并嘧啶连接的罗丹明衍生物并评估了它们的体外抗菌活性。这些化合物对大肠杆菌和枯草芽孢杆菌等菌株表现出显着的抗菌效力,最低抑菌浓度表明它们作为抗菌剂的潜力 (Kerru 等人,2019).

作用机制

Target of Action

Compounds with a similar thiazolo[3,2-a]pyrimidine structure have been shown to exhibit high antitumor, antibacterial, and anti-inflammatory activities . This suggests that the compound may interact with targets involved in these biological processes.

Mode of Action

The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and biological target . The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .

Biochemical Pathways

Given the reported antitumor, antibacterial, and anti-inflammatory activities of similar compounds , it can be inferred that the compound may influence pathways related to these biological processes.

Result of Action

The reported antitumor, antibacterial, and anti-inflammatory activities of similar compounds suggest that the compound may induce changes at the molecular and cellular levels that contribute to these effects .

属性

IUPAC Name |

N-benzhydryl-2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2S/c25-18(13-17-14-27-21-22-12-11-19(26)24(17)21)23-20(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-12,17,20H,13-14H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGJWHEORJPEEAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N2C(=O)C=CN=C2S1)CC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(2,5-dimethoxyphenyl)-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2477593.png)

![3-((4-nitrobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2477595.png)

![Lithium benzo[d]thiazole-2-sulfinate](/img/structure/B2477596.png)

![7-[6-(4-cyclohexylpiperazin-1-yl)-6-oxohexyl]-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2477599.png)

![4-[(2,3,5,6-Tetrafluorophenoxy)methyl]benzoic acid](/img/structure/B2477600.png)

![1-ethyl-6-(2-furylmethyl)-3-methyl-5-[(4-methylbenzyl)sulfanyl]-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2477602.png)

![2-[(4-methoxyanilino)methyl]-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B2477608.png)

![N-[2-(1-hydroxyethyl)phenyl]propanamide](/img/structure/B2477611.png)